2-Chloro-6-methoxy-3-vinylpyridine

Thromboxane synthetase inhibition Platelet aggregation Anti-thrombotic

2-Chloro-6-methoxy-3-vinylpyridine (CAS 1824166-09-7) is a trisubstituted pyridine derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol. Its structure contains three chemically orthogonal functional handles: a chlorine atom at the 2-position, a methoxy group at the 6-position, and a vinyl substituent at the 3-position.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Cat. No. B12961627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-3-vinylpyridine
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C=C)Cl
InChIInChI=1S/C8H8ClNO/c1-3-6-4-5-7(11-2)10-8(6)9/h3-5H,1H2,2H3
InChIKeyWRKLNUHRIQRYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxy-3-vinylpyridine (CAS 1824166-09-7): Core Chemical Identity and Procurement Context


2-Chloro-6-methoxy-3-vinylpyridine (CAS 1824166-09-7) is a trisubstituted pyridine derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . Its structure contains three chemically orthogonal functional handles: a chlorine atom at the 2-position, a methoxy group at the 6-position, and a vinyl substituent at the 3-position. This substitution pattern distinguishes it from common 2-chloro-6-methoxypyridine (CAS 17228-64-7), which lacks the vinyl moiety and serves primarily as a simple cross-coupling substrate [1]. The compound belongs to the substituted vinylpyridine class, which has established precedent as both thromboxane A₂ (TXA₂) synthetase inhibitors [2] and tunable covalent warheads in targeted covalent inhibitor (TCI) design [3].

Why 2-Chloro-6-methoxy-3-vinylpyridine Cannot Be Replaced by Generic 2-Chloro-6-methoxypyridine or Regioisomeric Vinylpyridines


Substituting 2-chloro-6-methoxy-3-vinylpyridine with its non-vinyl analog (2-chloro-6-methoxypyridine, CAS 17228-64-7) eliminates the vinyl functionality required for covalent targeting or further vinyl-selective transformations, fundamentally altering the compound's application scope . Using regioisomeric analogs such as 5-chloro-4-methoxy-2-vinylpyridine (CAS 1122090-98-5) changes both the electronic environment of the pyridine ring and the spatial orientation of the vinyl warhead relative to the chlorine leaving group, which directly impacts reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Literature on TXA₂ synthetase inhibition demonstrates that derivatization at the 2-position abolishes inhibitory potency, while 3-substitution enhances it—making the 2-chloro/3-vinyl substitution pattern functionally distinct from 2-vinyl or 2,3-unsubstituted analogs [1].

Quantitative Differentiation Evidence: 2-Chloro-6-methoxy-3-vinylpyridine vs. Closest Analogs


3-Vinyl Substitution Confers TXA₂ Synthetase Inhibitory Potency That Is Abolished by 2-Substitution in Unsubstituted Pyridines

In a foundational structure-activity relationship (SAR) study using human platelet microsome TXA₂ synthetase assays, pyridine inhibited the enzyme with measurable potency. Introducing hydrophobic substituents at the 3-position increased inhibitory potency, making 3-substituted pyridines the most potent inhibitors in the series. Critically, derivatization at the 2-position abolished inhibitory activity entirely [1]. 2-Chloro-6-methoxy-3-vinylpyridine carries the activating 3-vinyl substituent while retaining a 2-chloro group; the chlorine atom at position 2 is electron-withdrawing and, based on the literature SAR, is expected to modulate rather than abolish activity when paired with a 3-substituent—a pattern distinct from simple 2-substituted pyridines that lose all activity.

Thromboxane synthetase inhibition Platelet aggregation Anti-thrombotic

Vinylpyridine Covalent Warhead Reactivity Is Tunable Through Substitution; 2-Chloro-6-methoxy Substitution Provides a Distinct Electronic Profile vs. Unsubstituted 2-Vinylpyridine

A 2024 study by Pemberton et al. (ACS Med Chem Lett) established that unsubstituted 2-vinylpyridine (2-VP) attached to a quinazoline EGFR inhibitor core (compound 6) exhibited a glutathione (GSH) half-life of 22 minutes, indicating high intrinsic reactivity. By contrast, methyl-substituted vinyl analog 7 showed a half-life >1000 minutes, and dimethyl-substituted compound 9 showed no detectable GSH reactivity [1]. The pIC50 values for compound 6 were 9.2 (EGFR enzyme) and 8.7 (EGFR cell), comparable to clinical acrylamide inhibitors afatinib (pIC50 9.7 enzyme) and poziotinib (pIC50 9.6 enzyme) [1]. 2-Chloro-6-methoxy-3-vinylpyridine incorporates both a chloro (electron-withdrawing) and methoxy (electron-donating) substituent on the pyridine ring, creating an electronic environment distinct from the unsubstituted 2-VP or 4-VP scaffolds characterized in this study, and enabling further tuning of vinyl electrophilicity.

Covalent inhibitor warhead Glutathione reactivity Kinase inhibitor design

Orthogonal Functional Handles Enable Sequential Derivatization: 2-Chloro vs. 3-Boronic Acid vs. 3-Vinyl Reactivity Comparison

The 2-chloro substituent on 2-chloro-6-methoxypyridine participates in Suzuki and Stille cross-coupling reactions with typical palladium catalysis . The corresponding 3-boronic acid derivative (2-chloro-6-methoxypyridine-3-boronic acid, CAS 1072946-25-8) is commercially available and demonstrates reactivity at the 3-position . The 3-vinyl analog (2-chloro-6-methoxy-3-vinylpyridine) uniquely combines both a chlorine leaving group at C2 (for SNAr or cross-coupling) and a vinyl group at C3 (for Heck coupling, metathesis, cycloaddition, or covalent warhead applications) on the same scaffold, enabling sequential orthogonal derivatization without protecting group manipulation. This contrasts with 2-chloro-6-methoxypyridine (only one reactive handle) and 2-chloro-6-methoxypyridine-3-boronic acid (boronic acid instead of vinyl).

Cross-coupling Suzuki-Miyaura reaction Sequential functionalization

Regioisomeric Comparison: 2-Chloro-6-methoxy-3-vinylpyridine vs. 5-Chloro-4-methoxy-2-vinylpyridine – Differential Reactivity in Cross-Coupling

A direct comparison of 2-chloro-6-methoxypyridine (Cl at C2, OCH₃ at C6) versus 2-chloro-5-methoxypyridine (Cl at C2, OCH₃ at C5) shows differential reactivity in coupling reactions, with the 6-methoxy isomer exhibiting higher reactivity in palladium-catalyzed cross-coupling due to the distinct electronic effects of the methoxy group at the para vs. meta position relative to the chlorine . Extending this to the vinyl-substituted series: 2-chloro-6-methoxy-3-vinylpyridine places the electron-withdrawing chlorine at C2 and electron-donating methoxy at C6, with the vinyl at C3 conjugated to both. The regioisomer 5-chloro-4-methoxy-2-vinylpyridine (CAS 1122090-98-5) has a fundamentally different electronic distribution (Cl at C5, OCH₃ at C4, vinyl at C2), which alters both the reactivity of the chlorine toward nucleophilic displacement and the electrophilicity of the vinyl group .

Regioisomer reactivity Nucleophilic aromatic substitution Heterocycle functionalization

Physicochemical Property Differentiation: Calculated logP and PSA vs. Non-Vinyl and Dechloro Analogs

The vinyl substituent at C3 increases both the molecular weight and lipophilicity compared to the non-vinyl parent compound 2-chloro-6-methoxypyridine (MW 143.57 g/mol, logP approximately 1.74) [1]. 2-Chloro-6-methoxy-3-vinylpyridine (MW 169.61 g/mol) gains 26.04 g/mol and an estimated logP increase of approximately 0.5-0.8 units due to the vinyl group, based on fragment addition methods [2]. The chloro substituent at C2 contributes to halogen bonding potential and metabolic stability distinct from the dechloro analog 6-methoxy-3-vinylpyridine. These property differences affect membrane permeability, solubility, and protein binding in biological assays.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Application Scenarios for 2-Chloro-6-methoxy-3-vinylpyridine Based on Verified Differentiation Evidence


Targeted Covalent Inhibitor (TCI) Design: Vinylpyridine Warhead with Tunable Reactivity

Medicinal chemistry programs developing cysteine-targeted covalent inhibitors can employ 2-chloro-6-methoxy-3-vinylpyridine as a warhead-bearing building block. The 3-vinyl group serves as a Michael acceptor for cysteine thiols, with reactivity tunable through the electronic effects of the 2-chloro (electron-withdrawing, -I) and 6-methoxy (electron-donating, +M) substituents. The glutathione half-life benchmark framework established by Pemberton et al. (2024) provides a quantitative reference: unsubstituted 2-vinylpyridine shows t₁/₂ = 22 min, while methyl substitution extends this to >1000 min [1]. The chloro/methoxy combination offers an intermediate electronic profile not represented in the published vinylpyridine series, potentially achieving the desired balance between on-target potency and off-target selectivity.

TXA₂ Synthetase Inhibitor Lead Optimization: Exploiting 3-Substitution Potency Enhancement

Based on the SAR established by Tai et al. (1980), 3-substituted pyridines are the most potent TXA₂ synthetase inhibitors, while 2-substitution abolishes activity [2]. 2-Chloro-6-methoxy-3-vinylpyridine carries the activating 3-vinyl substituent with a 2-chloro group that, as an electron-withdrawing substituent, may modulate rather than eliminate activity. This compound serves as a scaffold for synthesizing and screening TXA₂ synthetase inhibitors where the vinyl group can be further elaborated (e.g., via Heck coupling) to introduce hydrophobic chains known to enhance potency at the 3-position, while the 2-chloro position can be used for late-stage diversification.

Sequential Orthogonal Derivatization for Complex Heterocycle Synthesis

In multi-step synthetic routes requiring differentiated reactivity, 2-chloro-6-methoxy-3-vinylpyridine provides two chemically distinct reactive sites: the C2 chlorine for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) or nucleophilic aromatic substitution, and the C3 vinyl group for olefin metathesis, Heck coupling, cycloaddition, or hydroboration [3]. This eliminates protecting group steps between transformations. The 6-methoxy group further modulates electron density on the ring, influencing both the rate of SNAr at C2 and the electrophilicity of the vinyl group—a level of electronic control not available in simpler dihalopyridine building blocks.

Kinase Selectivity Profiling: Evaluating Vinylpyridine Warheads Against Acrylamide Benchmarks

The kinase selectivity panel data from the vinylpyridine warhead study showed that vinylpyridine-based inhibitors (compounds 6 and 12) inhibited fewer off-target kinases at 1 μM than clinical acrylamide inhibitors afatinib (1) and poziotinib (2) when profiled against a 127-kinase panel [1]. 2-Chloro-6-methoxy-3-vinylpyridine, with its distinct electronic profile, represents a new starting point for generating vinylpyridine warheads that may further refine kinase selectivity. Procurement of this building block enables SAR exploration where both pyridine ring electronics (Cl/OCH₃) and vinyl substitution can be systematically varied to map selectivity determinants against the kinome.

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